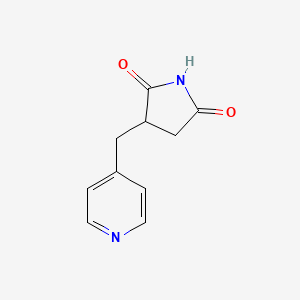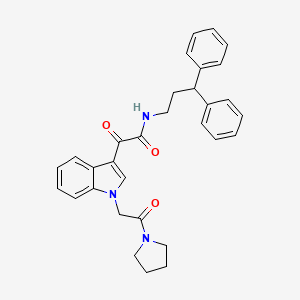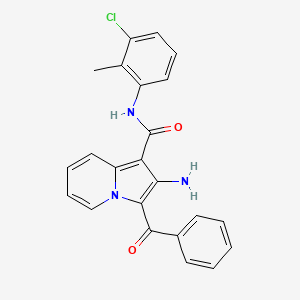
Lp-PLA2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lp-PLA2-IN-3 is a potent and orally bioavailable lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor . Lp-PLA2 is an enzyme that breaks down oxidized low-density lipoprotein in the vascular wall . Higher levels of Lp-PLA2 activity are thought to promote atherosclerotic plaque formation .
Chemical Reactions Analysis
Lp-PLA2-IN-3, as an inhibitor, works by binding to the Lp-PLA2 enzyme and preventing it from carrying out its function . This inhibition can help prevent the breakdown of oxidized low-density lipoprotein, which is a key step in the formation of atherosclerotic plaques .Wissenschaftliche Forschungsanwendungen
Omega-3 Fatty Acids and Lp-PLA2
Research shows that supplementing the diet with omega-3 fatty acids for 8 weeks did not influence Lp-PLA2 activity or mass among older adults, indicating no direct impact on Lp-PLA2 levels by omega-3 fatty acid supplementation (Nelson, Hokanson, & Hickey, 2011).
Lp-PLA2 and Cardiovascular Diseases
Lp-PLA2 has been studied extensively in the context of vascular inflammation-related diseases, especially atherosclerosis. Novel inhibitors of Lp-PLA2 have shown promising therapeutic effects in diabetic macular edema and Alzheimer's disease, suggesting a broader application of Lp-PLA2 inhibitors in various diseases (Huang, Wang, & Shen, 2019).
Lp-PLA2 and Risk of Coronary Disease
A significant association between Lp-PLA2 activity, mass, and the risk of coronary heart disease, stroke, and mortality has been observed. This association indicates the potential role of Lp-PLA2 as a biomarker and therapeutic target in cardiovascular diseases (Thompson et al., 2010).
Role in Atherosclerosis
Lp-PLA2 plays a role in generating inflammatory mediators within atherosclerotic plaques. Its inhibition has shown to decrease atherosclerotic plaque size and stabilize them, suggesting its potential as a therapeutic target in atherosclerosis management (Stewart & White, 2011).
Lp-PLA2 in Obesity and Type 2 Diabetes
Differential expression of Lp-PLA2 in obesity and type 2 diabetes has been noted, with its levels being influenced by lipid profiles in these conditions. This finding suggests a potential role for Lp-PLA2 in the metabolic regulation associated with obesity and diabetes (Jackisch et al., 2018).
Lp-PLA2 as a Biomarker for Cardiovascular Risks
Lp-PLA2 has been recognized as a biomarker specific for vascular inflammation and atherosclerosis. Its correlation with cardiovascular events supports its utility in cardiovascular risk assessment (Cai, Zheng, Qiu, Mai, & Zhou, 2013).
Genetic Associations with Lp-PLA2 Activity and Mass
Genome-wide association studies have identified several genetic determinants that contribute to the variation in Lp-PLA2 activity and mass, highlighting the genetic influences on Lp-PLA2 levels (Suchindran et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-N-[4-[4-chloro-3-(trifluoromethyl)phenoxy]-3-cyanophenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O3S/c21-18-7-4-15(10-17(18)20(22,23)24)30-19-8-3-14(9-12(19)11-25)27-31(28,29)16-5-1-13(26)2-6-16/h1-10,27H,26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADGQEKPNKSGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lp-PLA2-IN-3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)






![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2562224.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)